Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-
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Overview
Description
Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]- is a chemical compound with the molecular formula C10H12O2. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentadiene and methyl vinyl ketone as starting materials, followed by a series of cyclization and oxidation reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[(3aR,6aS)-3a,4,5,6a-tetrahydro-2-methylfuro[2,3-b]furan-3-yl]-
- Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-, cis- (9CI)
Uniqueness
Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]- is unique due to its specific stereochemistry and structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[(3aS,6aS)-2-methyl-4,6a-dihydro-3aH-cyclopenta[b]furan-3-yl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h3,5,8-9H,4H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
AOIJCOMSMAIUDV-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=C([C@@H]2CC=C[C@@H]2O1)C(=O)C |
Canonical SMILES |
CC1=C(C2CC=CC2O1)C(=O)C |
Origin of Product |
United States |
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